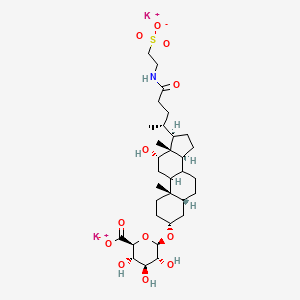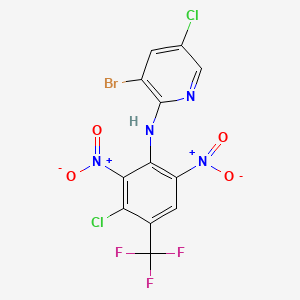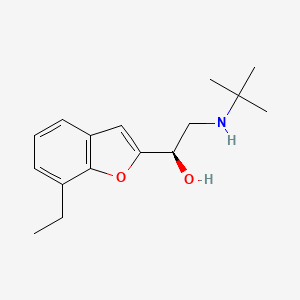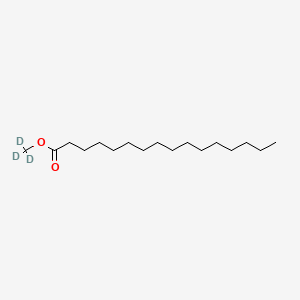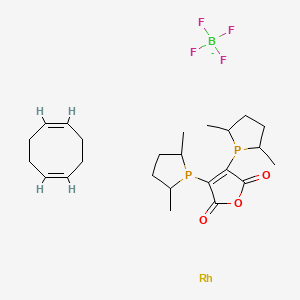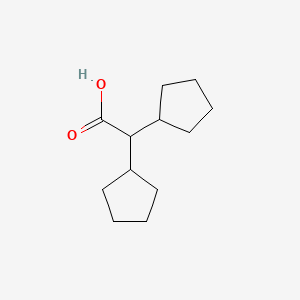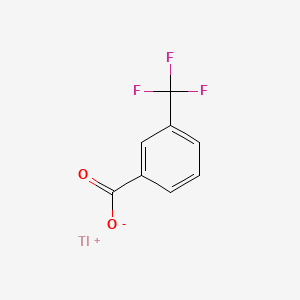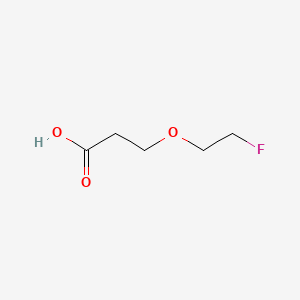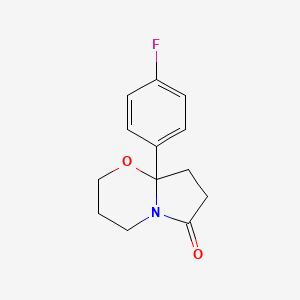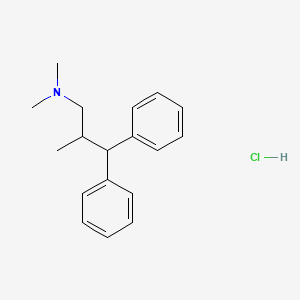
3-Dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride is a chemical compound with the molecular formula C18H24ClN It is known for its unique structure, which includes a dimethylamino group attached to a diphenylmethylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride typically involves the reaction of 1,1-diphenyl-2-methylpropane with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces amine derivatives.
Scientific Research Applications
3-Dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its activity, allowing it to interact with biological molecules such as enzymes and receptors. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Dimethylamino-1-propyl chloride hydrochloride
- 3-(Dimethylamino)-2,2-dimethyl-1-phenyl-1-propanol hydrochloride
- 1,1-Diphenyl-3-(methylamino)-1-propanol hydrochloride
Uniqueness
3-Dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride is unique due to its specific structural features, such as the presence of both dimethylamino and diphenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
63905-14-6 |
|---|---|
Molecular Formula |
C18H24ClN |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
N,N,2-trimethyl-3,3-diphenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H23N.ClH/c1-15(14-19(2)3)18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15,18H,14H2,1-3H3;1H |
InChI Key |
FYANTOKNZNJBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]hept-5-enoate](/img/structure/B13416799.png)
